Reduction in Acid Reflux Events in GERD Patients: Pumosetrag vs. Placebo
Pumosetrag significantly reduces the number of acid reflux episodes in patients with GERD compared to placebo. At doses of 0.2 mg, 0.5 mg, and 0.8 mg, pumosetrag produced 10.8, 9.5, and 9.9 acid reflux episodes respectively, versus 13.3 episodes with placebo, demonstrating a statistically significant reduction (p<0.05) [1][2]. This effect was observed after a standardized refluxogenic meal, providing a controlled and clinically relevant pharmacodynamic assessment [1][2].
| Evidence Dimension | Number of acid reflux episodes (post-refluxogenic meal) |
|---|---|
| Target Compound Data | 10.8 (0.2 mg), 9.5 (0.5 mg), 9.9 (0.8 mg) episodes |
| Comparator Or Baseline | Placebo: 13.3 episodes |
| Quantified Difference | Reduction of 2.5-3.8 episodes; statistically significant (p<0.05) |
| Conditions | Randomized, double-blind, placebo-controlled trial in 223 GERD patients after a standard refluxogenic meal (300 kcal, 60% fat) |
Why This Matters
This direct, placebo-controlled evidence quantifies pumosetrag's capacity to reduce objective acid reflux events, a key endpoint in GERD research and development, establishing a baseline efficacy for this 5-HT3 partial agonist.
- [1] Choung RS, et al. Novel partial 5HT3 agonist pumosetrag reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study. Neurogastroenterol Motil. 2014 Jan;26(1):13-20. View Source
- [2] Choung RS, et al. A Novel Partial 5HT3 Agonist Pumosetrag after a Standard Refluxogenic Meal Reduces Acid Reflux Events in GERD Patients: A Randomized, Double-Blind, Placebo-Controlled Pharmacodynamic Study. Am J Gastroenterol 2011; 106:S29. View Source
